molecular formula C32H28N2O3 B11528024 9-(4-Methoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

9-(4-Methoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11528024
M. Wt: 488.6 g/mol
InChI Key: DMUDWIOTLUACFS-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepine class, characterized by a fused bicyclic structure with a seven-membered diazepine ring. Its structure includes a 4-methoxyphenyl group at position 9 and a 3-phenoxyphenyl substituent at position 6 (Figure 1). These substituents likely influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity .

Properties

Molecular Formula

C32H28N2O3

Molecular Weight

488.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H28N2O3/c1-36-24-16-14-21(15-17-24)23-19-29-31(30(35)20-23)32(34-28-13-6-5-12-27(28)33-29)22-8-7-11-26(18-22)37-25-9-3-2-4-10-25/h2-18,23,32-34H,19-20H2,1H3

InChI Key

DMUDWIOTLUACFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the methoxyphenyl and phenoxyphenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

9-(4-Methoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as coupling and cyclization. The compound's ability to form stable intermediates enhances its utility in synthetic chemistry .

Biology

Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural similarity to known pharmacophores allows for docking studies to predict binding affinities with various biological targets .

Case Study: Antitumor Activity
A study focused on derivatives of benzodiazepines highlighted their antitumor properties. The derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that 9-(4-Methoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one could be further explored for its anticancer potential .

Industry

In industrial applications, this compound is being investigated for its role in the production of specialty chemicals and materials. Its unique properties may allow for the development of new formulations in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Trifluoromethyl-Substituted Analog
  • Compound : 9-(4-Methoxyphenyl)-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
  • Key Differences: Replaces the 3-phenoxyphenyl group with a 4-(trifluoromethyl)phenyl moiety.
  • Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may alter receptor binding affinity compared to the phenoxy group. This substitution is common in CNS drugs to improve blood-brain barrier penetration .
Benzoyl and Ethoxy-Hydroxyphenyl Analog
  • Compound : 5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
  • Key Differences: Features a benzoyl group at position 5 and a 3-ethoxy-4-hydroxyphenyl substituent at position 4.
Triazoloquinazolinone Analog
  • Compound : 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one
  • Key Differences: Replaces the diazepine ring with a triazoloquinazolinone core.

Physicochemical and Spectroscopic Properties

NMR and IR Profiles
  • The target compound’s methoxy and phenoxy groups are expected to produce distinct signals in $ ^1H $-NMR (e.g., δ 3.7–4.1 ppm for methoxy protons) and IR (C=O stretch near 1670–1685 cm$ ^{-1} $), comparable to analogs in and .
  • The trifluoromethyl analog () would show a characteristic $ ^{19}F $-NMR signal at δ -60 to -65 ppm, absent in the target compound.
Molecular Weight and Solubility
  • Target Compound: Estimated molecular weight ~500–550 g/mol. The phenoxy group contributes to higher lipophilicity (clogP ~4.5), favoring CNS penetration.
  • Hydroxyl-Containing Analog () : Lower clogP (~3.8) due to the polar hydroxyl group, enhancing aqueous solubility but limiting blood-brain barrier transit .

Pharmacological Implications

  • Target Compound: The 3-phenoxyphenyl group may confer affinity for GABA$ _A $ receptors, similar to classical benzodiazepines like diazepam. However, the methoxy group’s electron-donating effects could reduce metabolic clearance compared to halogenated analogs .
  • Triazoloquinazolinone (): The triazole ring may shift activity toward non-CNS targets, such as anticancer or anti-inflammatory pathways .

Biological Activity

The compound 9-(4-Methoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family known for its potential pharmacological applications. This article explores its biological activity, focusing on its anxiolytic, anticonvulsant, and sedative properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C23H24N2O2\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_2

This indicates a complex arrangement that contributes to its biological effects.

Anxiolytic Activity

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anxiolytic properties. In a comparative study using the Elevated Plus Maze (EPM) test, the compound showed a notable increase in the time spent in the open arms by subjects treated with the compound compared to controls. This suggests a reduction in anxiety levels.

Table 1: Anxiolytic Effects in EPM Test

CompoundDose (mg/kg)Time in Open Arms (s)Significance
Test Compound1120 ± 15p < 0.05
Diazepam1130 ± 10p < 0.01
Control-60 ± 5-

The results indicate that the compound's anxiolytic effect is comparable to that of diazepam, a standard anxiolytic agent .

Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated using various animal models. In particular, it was tested against picrotoxin-induced seizures. The results showed that the compound significantly prolonged the latency to onset of seizures and reduced seizure severity.

Table 2: Anticonvulsant Activity

CompoundModel UsedLatency to Onset (s)Seizure Severity Score (0-5)
Test CompoundPicrotoxin180 ± 201 ± 0.5
DiazepamPicrotoxin200 ± 150.5 ± 0.3
ControlPicrotoxin60 ± 104 ± 0.7

These findings suggest that the compound acts via benzodiazepine receptors as indicated by its antagonism by flumazenil .

Sedative Effects

In addition to its anxiolytic and anticonvulsant activities, sedative effects were also assessed using a pentobarbital-induced sleep model. The test compound significantly decreased the time taken to induce sleep compared to control groups.

Table 3: Sedative Effects

CompoundDose (mg/kg)Sleep Latency (min)Total Sleep Duration (min)
Test Compound15 ± 145 ± 5
Diazepam14 ± 150 ± 4
Control-15 ± 220 ± 3

Case Studies

In clinical settings, derivatives of this benzodiazepine have shown promise in treating anxiety disorders and epilepsy. A case study involving patients with generalized anxiety disorder reported significant improvements in anxiety levels after administration of similar compounds .

Moreover, another study focused on patients with refractory epilepsy indicated that these compounds could serve as adjunctive therapy alongside traditional anticonvulsants .

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